molecular formula C5H8BrClN2S B14038938 1-(4-Bromoisothiazol-3-yl)-N-methylmethanamine hydrochloride

1-(4-Bromoisothiazol-3-yl)-N-methylmethanamine hydrochloride

Cat. No.: B14038938
M. Wt: 243.55 g/mol
InChI Key: BDCSIGYWONJSQT-UHFFFAOYSA-N
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Description

(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the bromo group and the thiazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones, while substitution of the bromo group can yield various substituted thiazole derivatives.

Scientific Research Applications

(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting specific biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar ring structure.

    Imidazole: Another heterocyclic compound with nitrogen atoms in the ring.

    Oxazole: A heterocyclic compound with oxygen and nitrogen atoms in the ring.

Uniqueness

(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE is unique due to the presence of the bromo group and the specific arrangement of atoms in the thiazole ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C5H8BrClN2S

Molecular Weight

243.55 g/mol

IUPAC Name

1-(4-bromo-1,2-thiazol-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C5H7BrN2S.ClH/c1-7-2-5-4(6)3-9-8-5;/h3,7H,2H2,1H3;1H

InChI Key

BDCSIGYWONJSQT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NSC=C1Br.Cl

Origin of Product

United States

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